Cas no 866340-08-1 (N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
866340-08-1 structure
Product name:N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:866340-08-1
MF:C28H25FN2O5
MW:488.506911039352
CID:6251937
PubChem ID:2135027

N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
    • AKOS001818426
    • N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • 866340-08-1
    • N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
    • F1602-0119
    • Inchi: 1S/C28H25FN2O5/c1-16-5-6-18(9-17(16)2)27(33)24-14-31(25-8-7-19(29)10-23(25)28(24)34)15-26(32)30-20-11-21(35-3)13-22(12-20)36-4/h5-14H,15H2,1-4H3,(H,30,32)
    • InChI Key: MEPQJWQMDDBQHI-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(C(C1C=CC(C)=C(C)C=1)=O)=CN2CC(NC1C=C(C=C(C=1)OC)OC)=O)=O

Computed Properties

  • Exact Mass: 488.17475006g/mol
  • Monoisotopic Mass: 488.17475006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 7
  • Complexity: 851
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 84.9Ų

N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1602-0119-2mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0119-2μmol
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0119-75mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1602-0119-4mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0119-15mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0119-50mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1602-0119-5μmol
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0119-40mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1602-0119-25mg
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1602-0119-20μmol
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-08-1 90%+
20μl
$79.0 2023-05-17

Additional information on N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide

Comprehensive Analysis of N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS 866340-08-1)

The compound N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS 866340-08-1) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a dihydroquinolin-1-ylacetamide core and 3,5-dimethoxyphenyl substituents, makes it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are increasingly exploring its structure-activity relationship (SAR) to uncover novel therapeutic pathways.

In recent years, the demand for fluoroquinolone analogs and heterocyclic compounds has surged due to their versatility in targeting enzymes and receptors. The presence of a 6-fluoro group in this molecule enhances its bioavailability and binding affinity, aligning with current trends in precision medicine. Studies suggest that derivatives like CAS 866340-08-1 may exhibit unique interactions with kinase inhibitors, a hot topic in oncology and autoimmune disease research.

From a synthetic chemistry perspective, the 3,4-dimethylbenzoyl moiety in N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide offers remarkable stability under physiological conditions. This property is critical for prodrug development, another area gaining traction in pharmaceutical forums. Computational models predict its potential as a selective modulator, addressing frequently searched queries about "next-generation small molecule therapeutics."

Environmental and metabolic studies of CAS 866340-08-1 reveal low ecotoxicity, making it suitable for sustainable lab practices—a key concern among green chemistry advocates. Its 4-oxo-1,4-dihydroquinoline scaffold is also being investigated for photodynamic therapy applications, coinciding with rising interest in non-invasive treatment modalities. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing its purity, a common requirement in QA/QC workflows.

The compound’s acetamide linkage provides synthetic flexibility, enabling derivatization for high-throughput screening (HTS) campaigns. This aligns with industry demands for fragment-based drug design, frequently discussed in AI-driven drug discovery circles. Notably, its logP value and hydrogen bonding capacity meet Lipinski’s Rule of Five criteria, a recurring search term among medicinal chemists optimizing oral bioavailability.

Emerging publications highlight the role of CAS 866340-08-1 in studying allosteric binding sites, particularly in G-protein-coupled receptors (GPCRs). This connects to trending debates about polypharmacology—a strategy to combat complex diseases via multi-target engagement. The dimethoxyphenyl group’s electron-donating effects further enable tailored structure-based drug optimization, answering frequent queries about "improving ligand efficiency."

In conclusion, N-(3,5-dimethoxyphenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a multifaceted tool for modern drug development. Its CAS 866340-08-1 identifier serves as a gateway for researchers exploring quinolone scaffolds, fluorinated pharmacophores, and targeted therapy innovations—topics dominating scientific literature and patent filings worldwide.

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